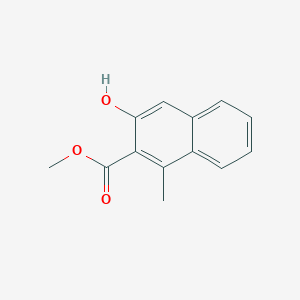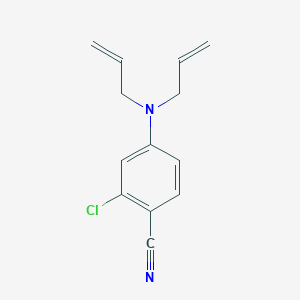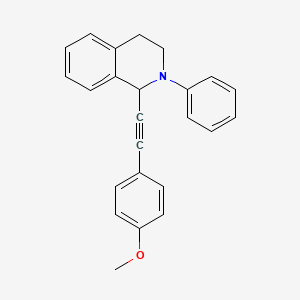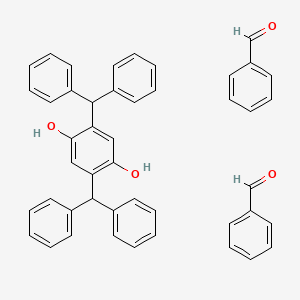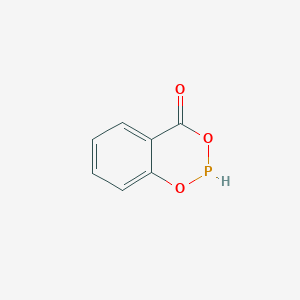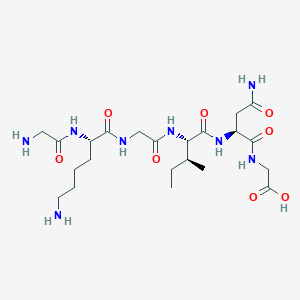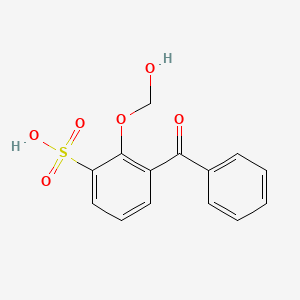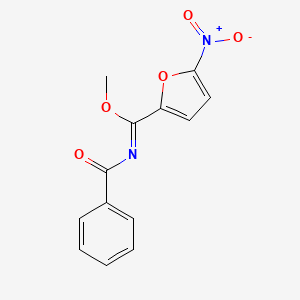
2-Furancarboximidic acid, N-benzoyl-5-nitro-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Furancarboximidic acid, N-benzoyl-5-nitro-, methyl ester is a chemical compound known for its unique structure and properties It is a derivative of furan, a heterocyclic organic compound, and contains functional groups such as nitro, benzoyl, and ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furancarboximidic acid, N-benzoyl-5-nitro-, methyl ester typically involves multiple steps. One common method includes the nitration of a furan derivative followed by esterification and benzoylation. The reaction conditions often require the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and esterification processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
2-Furancarboximidic acid, N-benzoyl-5-nitro-, methyl ester undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Substitution: The benzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides, oxidizing agents such as potassium permanganate, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while hydrolysis of the ester group produces the corresponding carboxylic acid.
Scientific Research Applications
2-Furancarboximidic acid, N-benzoyl-5-nitro-, methyl ester has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its derivatives are investigated for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is utilized in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Furancarboximidic acid, N-benzoyl-5-nitro-, methyl ester involves its interaction with molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzoyl and ester groups also contribute to its reactivity and interactions with enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
2-Furancarboxylic acid: A simpler derivative of furan with a carboxylic acid group.
N-Benzoyl-5-nitro-2-furancarboxamide: Similar structure but with an amide group instead of an ester.
5-Nitro-2-furancarboxylic acid: Contains a nitro group and carboxylic acid but lacks the benzoyl and ester groups.
Uniqueness
2-Furancarboximidic acid, N-benzoyl-5-nitro-, methyl ester is unique due to its combination of functional groups, which confer specific reactivity and potential applications. Its structure allows for diverse chemical transformations and interactions, making it a valuable compound in various research fields.
Properties
CAS No. |
651714-19-1 |
|---|---|
Molecular Formula |
C13H10N2O5 |
Molecular Weight |
274.23 g/mol |
IUPAC Name |
methyl N-benzoyl-5-nitrofuran-2-carboximidate |
InChI |
InChI=1S/C13H10N2O5/c1-19-13(10-7-8-11(20-10)15(17)18)14-12(16)9-5-3-2-4-6-9/h2-8H,1H3 |
InChI Key |
DKTXIHHWOFWGSM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=NC(=O)C1=CC=CC=C1)C2=CC=C(O2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


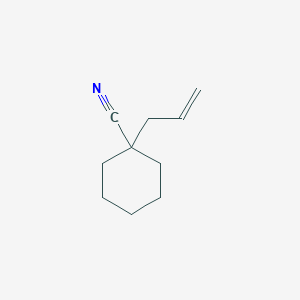
![5-{[4-(But-1-en-1-yl)-2,6-difluorophenyl]ethynyl}-1,2,3-trifluorobenzene](/img/structure/B12534778.png)
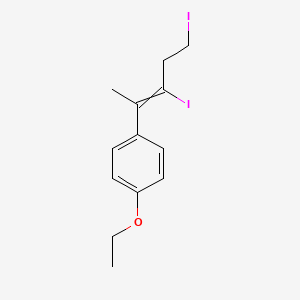
![2-{2-[4-(Dimethylamino)phenyl]ethenyl}-1,3-benzothiazole-6-carbonitrile](/img/structure/B12534793.png)
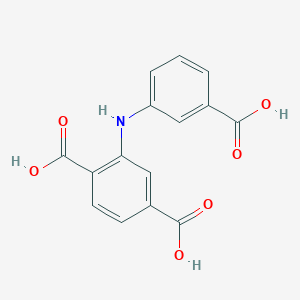
![4-(Methylsulfanyl)-6-[4-(methylsulfanyl)phenyl]-2-oxo-2H-pyran-3-carbonitrile](/img/structure/B12534808.png)
